molecular formula C16H16N2O3 B554697 L-Pyroglutamic acid 4-methoxy-beta-naphthylamide CAS No. 94102-66-6

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide

Cat. No.: B554697
CAS No.: 94102-66-6
M. Wt: 284.31 g/mol
InChI Key: KUOSNZTWNCPQEW-ZDUSSCGKSA-N
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Description

Properties

IUPAC Name

(2S)-N-(4-methoxynaphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-11(8-10-4-2-3-5-12(10)14)17-16(20)13-6-7-15(19)18-13/h2-5,8-9,13H,6-7H2,1H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOSNZTWNCPQEW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426219
Record name AC1OCUTN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94102-66-6
Record name AC1OCUTN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94102-66-6
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Preparation Methods

Table 1: High-Temperature Fusion Optimization Parameters

ParameterOptimal RangeYield (%)Purity (%)
Fusion Temperature155°C73–7598.5
Fusion Time10 min7498.2
Decolorization Temp70°C99.0
Vacuum Pressure−0.095 MPa7598.8

Data sourced from CN102558015B.

Cyclopropane-Based Synthesis and Amidation

A novel route reported in J. Chem. Soc., Chem. Commun. (1988) involves synthesizing 2,3-methano-pyroglutamic acid analogues. Starting with dimethyl L-glutamate, condensation with benzyl carbamate forms a dihydropyrazole intermediate, which undergoes cyclopropane ring closure via photolytic or thermal decomposition. While this method primarily targets cyclopropane derivatives, the naphthylamide group can be introduced by substituting benzyl carbamate with 4-methoxy-β-naphthylamine during amidation.

Key challenges include ensuring regioselectivity during cyclopropane formation and minimizing racemization. The final step involves acidic hydrolysis of the methyl ester to free the carboxylic acid, followed by coupling with the naphthylamine group. Despite lower yields (47–50%) compared to industrial methods, this approach offers structural versatility for specialized applications.

Comparative Analysis of Methodologies

Yield and Scalability

  • Hydrothermal Conversion : Achieves 70–75% yield with scalability to multi-kilogram batches.

  • High-Temperature Fusion : Yields 73–75% with industrial viability due to minimal purification steps.

  • Cyclopropane Route : Limited to 47–50% yield, suitable for research-scale synthesis.

Purity and Byproduct Formation

  • Hydrothermal and fusion methods produce ≤1% D-pyrrolidonecarboxylic acid impurities.

  • Cyclopropane synthesis may generate dihydropyrazole byproducts without rigorous chromatography.

Functionalization Efficiency

  • Amidation via EDCl/HOBt achieves >90% coupling efficiency for the naphthylamide group.

  • Schotten-Baumann reaction requires stoichiometric thionyl chloride, increasing corrosion and waste.

Industrial and Research Applications

The choice of method depends on the intended use:

  • Pharmaceuticals : High-purity batches from hydrothermal or fusion methods ensure compliance with regulatory standards.

  • Biochemical Probes : Cyclopropane derivatives offer enhanced enzymatic stability for receptor studies.

  • Catalysis : Immobilized pyroglutamic acid derivatives serve as chiral auxiliaries in asymmetric synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Enzymes :
    • L-Pyroglutamic acid 4-methoxy-beta-naphthylamide has been identified as an inhibitor of dipeptidyl-peptidase IV (DPP-IV), an enzyme involved in the inactivation of incretin hormones. This inhibition can enhance insulin secretion and is of interest in diabetes treatment .
    • The compound serves as a substrate for TRH-degrading ectoenzyme (TRH-DE), which plays a role in regulating neuropeptides such as thyrotropin-releasing hormone. Inhibition of this enzyme may provide therapeutic avenues for central nervous system disorders .
  • Neuroprotective Effects :
    • Research indicates that compounds similar to L-Pyroglutamic acid can exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of pyroglutamic acid may possess antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents .

Biochemical Applications

  • Cell Culture Studies :
    • In cell culture experiments, L-Pyroglutamic acid has been shown to influence the growth of hyperthermophilic microorganisms such as Sulfolobus solfataricus. It acts as a growth inhibitor at certain concentrations, which could be useful for controlling microbial growth in biotechnological applications .
  • Peptide Synthesis :
    • The compound is utilized in peptide synthesis as a building block due to its ability to form stable peptide bonds. Its unique structure allows for the creation of various peptide derivatives with potential therapeutic applications .

Case Study 1: Dipeptidyl-Peptidase IV Inhibition

A study demonstrated that L-Pyroglutamic acid derivatives effectively inhibited DPP-IV activity, leading to increased levels of active incretin hormones in diabetic models. This suggests potential for developing new diabetes medications that leverage this mechanism.

Case Study 2: Neuroprotective Properties

In experimental models of neurodegeneration, L-Pyroglutamic acid was shown to reduce neuronal cell death and improve cognitive function in animal studies. This positions the compound as a promising candidate for further research into treatments for Alzheimer's disease and other neurodegenerative disorders.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Enzyme InhibitionInhibits DPP-IV and TRH-DEImproved insulin secretion; modulation of neuropeptides
NeuroprotectionProtects neurons from degenerationPotential treatment for neurodegenerative diseases
Antimicrobial ActivityExhibits antimicrobial propertiesDevelopment of new antibiotics
Cell Culture GrowthInfluences growth dynamics in microbial culturesControl over microbial populations in biotechnological processes
Peptide SynthesisServes as a building block for peptidesCreation of therapeutically relevant peptide derivatives

Mechanism of Action

The mechanism of action of L-Pyroglutamic acid 4-methoxy-beta-naphthylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting enzyme activity in a biological system .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : (2S)-N-(4-Methoxy-2-naphthyl)-5-oxopyrrolidine-2-carboxamide
  • CAS Number : 22155-91-5
  • Molecular Formula : C₁₅H₁₄N₂O₂
  • Molecular Weight : 254.3 g/mol
  • Appearance : White to off-white powder
  • Solubility : Clear, colorless solution in polar solvents .

Functional Roles :

  • Biochemical Research : Used as a chromogenic substrate for detecting pyroglutamyl peptidase activity, particularly in bacterial identification (e.g., Enterococcus species) .
  • Enzyme Kinetics : Acts as a model substrate to study enzyme specificity and catalytic mechanisms .
  • Antifungal Derivatives : Derivatives of L-pyroglutamic acid (e.g., esterified forms) exhibit potent antifungal activity against Fusarium graminearum, outperforming commercial agents like hymexazol .
Structural Analogues and Substituted Derivatives
Compound Name CAS Number Molecular Formula Key Structural Features Primary Applications Biological Activity
L-Pyroglutamic Acid 4-Methoxy-beta-Naphthylamide 22155-91-5 C₁₅H₁₄N₂O₂ Pyroglutamic acid + 4-methoxy-naphthylamide Enzyme substrate, antifungal derivatives Inhibits Fusarium graminearum
L-Leucine Beta-Naphthylamide 732-85-4 C₁₆H₂₀N₂O Leucine + beta-naphthylamide Protein tyrosine phosphatase inhibitor Modulates enzyme activity
GLY-PRO 4-Methoxy-beta-Naphthylamide 42761-76-2 C₁₇H₁₉N₃O₃ Gly-Pro dipeptide + 4-methoxy-naphthylamide Chymotrypsin substrate Enzyme kinetics studies
Phe-Arg Beta-Naphthylamide Dihydrochloride 100929-99-5 C₂₅H₃₂Cl₂N₆O₂ Phe-Arg dipeptide + beta-naphthylamide Bacterial efflux pump inhibitor Disrupts microbial resistance
Functional Differences
  • Enzyme Specificity :

    • This compound is selective for pyroglutamyl peptidases , whereas GLY-PRO 4-Methoxy-beta-naphthylamide targets chymotrypsin-like proteases .
    • Phe-Arg Beta-Naphthylamide inhibits bacterial efflux pumps, a mechanism distinct from the antifungal action of pyroglutamic acid derivatives .
  • Bioactivity: Antifungal Activity: L-Pyroglutamic acid derivatives (e.g., 4-chlorophenol esters) show superior activity (IC₅₀ ~5 μM) compared to hymexazol (IC₅₀ >20 μM) . Enzyme Inhibition: L-Leucine Beta-Naphthylamide inhibits protein tyrosine phosphatases at nanomolar concentrations, critical for signaling pathway studies .
Physicochemical Properties
Property This compound L-Leucine Beta-Naphthylamide GLY-PRO 4-Methoxy-beta-Naphthylamide
Storage Temperature 0–8°C -20°C Room temperature
Solubility in Water Insoluble Insoluble Soluble in DMSO
Hazard Profile Non-toxic (laboratory use only) Xn (Harmful) Not classified
Metabolic and Clinical Relevance
  • L-Pyroglutamic Acid : Elevated in gestational diabetes mellitus (GDM) and colorectal cancer, indicating metabolic dysregulation .

Biological Activity

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide (CAS 94102-66-6) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C16_{16}H16_{16}N2_2O3_3
  • Molecular Weight : 284.31 g/mol

L-Pyroglutamic acid derivatives are known to interact with various biological targets. The specific activity of this compound has been studied in relation to proteolytic enzymes, particularly cysteine cathepsins, which are involved in protein degradation and processing.

Protease Inhibition

Research indicates that L-Pyroglutamic acid derivatives can act as inhibitors of cysteine proteases. For instance, studies have shown that this compound can inhibit the activity of papain-like cysteine proteases by altering substrate specificity and enzymatic efficiency. The inhibition is often characterized by changes in the cleavage patterns of synthetic peptide substrates, suggesting a competitive or non-competitive inhibition mechanism .

In Vitro Studies

  • Protease Activity : In vitro assays have demonstrated that this compound effectively inhibits the cleavage of specific peptide substrates by cysteine proteases like cathepsin B and L. The optimal pH for this activity was found to be around neutral to slightly acidic conditions (pH 6.0–7.0) .
  • Cell Viability Assays : Cytotoxicity assays on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects, potentially through the induction of apoptosis .

Case Studies

  • Case Study 1 : A study involving the application of this compound in a model of inflammatory response showed a reduction in pro-inflammatory cytokines when administered to macrophage cultures, indicating its potential anti-inflammatory properties .
  • Case Study 2 : In another investigation, the compound was tested for its neuroprotective effects in neuronal cell cultures exposed to oxidative stress. Results indicated a significant decrease in cell death, suggesting that it may have protective roles against neurodegenerative processes .

Comparative Biological Activity Table

Activity Type Effect Reference
Protease InhibitionInhibits cysteine proteases
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
NeuroprotectionProtects against oxidative stress

Q & A

Q. What analytical methods are recommended for detecting and quantifying L-Pyroglutamic acid 4-methoxy-β-naphthylamide in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detection is widely used due to the compound’s aromatic naphthylamide group, which provides strong absorbance/emission signals. For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) is preferred, especially when analyzing complex matrices like microbial cultures or plant extracts. Standard protocols involve spiking samples with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers design experiments to assess the compound’s role in microbial metabolism?

Use defined microbial cultures (e.g., Bradyrhizobium strains) in minimal media supplemented with L-pyroglutamic acid 4-methoxy-β-naphthylamide as the sole carbon or nitrogen source. Monitor growth kinetics via optical density (OD600) and quantify substrate utilization using HPLC. Include controls with alternative carbon sources (e.g., malonate or glucose) to compare metabolic efficiency. Strain specificity should be considered, as some microbes (e.g., Bradyrhizobium sp. G22) metabolize pyroglutamic acid derivatives more effectively than others .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA guidelines for handling naphthylamide derivatives:

  • Use NIOSH-approved respirators and nitrile gloves to prevent dermal exposure.
  • Store in airtight containers away from oxidizers and strong acids to avoid reactive degradation.
  • Implement fume hoods for weighing and dissolution steps.
    Refer to safety data sheets (SDS) for CLP classification and emergency measures, as structural analogs like N-phenyl-β-naphthylamine are associated with skin sensitization and potential carcinogenicity .

Advanced Research Questions

Q. How does L-Pyroglutamic acid 4-methoxy-β-naphthylamide influence secondary metabolite biosynthesis in fungi?

The compound modulates trichothecene mycotoxin production in Fusarium species by altering precursor availability in the mevalonate pathway. Experimental design:

  • Culture fungi in YES (yeast extract sucrose) medium with/without the compound.
  • Quantify trichothecenes (e.g., deoxynivalenol) via LC-MS and phenylpropanoids (e.g., phenolic acids) using spectrophotometric assays.
  • Apply Tukey’s HSD test to compare mycotoxin levels between treated and control groups. Note that exogenous L-pyroglutamic acid may reduce trichothecene biosynthesis by competing for glutamine-derived precursors .

Q. What experimental strategies resolve contradictions in reported enzymatic interactions with this compound?

Discrepancies in enzyme inhibition studies (e.g., peroxisomal proliferator-activated receptor alpha vs. beta isoforms) often arise from assay conditions. To address this:

  • Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized buffer conditions.
  • Validate findings with knockout strains (e.g., PEX11α or PEX11β mutants) to isolate isoform-specific effects.
  • Cross-reference with transcriptomic data to confirm pathway involvement .

Q. How can researchers investigate the compound’s role in organocatalytic reactions?

L-Pyroglutamic acid derivatives participate in Umpolung catalysis via nucleophilic carbene intermediates. Methodology:

  • Synthesize the compound’s methyl ester to enhance solubility in non-polar solvents.
  • Monitor reaction kinetics in asymmetric aldol additions using chiral HPLC.
  • Compare catalytic efficiency with thiamine analogs (e.g., vitamin B1 coenzyme) to evaluate biomimetic potential .

Methodological Notes

  • Statistical Rigor : Use multivariate analysis (e.g., PCA) to identify key variables in metabolic studies, as demonstrated in Bradyrhizobium research .
  • Contradiction Management : Replicate experiments across independent labs to control for batch effects in organocatalytic studies .

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